1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with an aldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Reduction: 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Similar structure but with one less methyl group.
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: Lacks the methyl groups at positions 1 and 6.
4-Oxo-1,4-dihydroquinoline-3-carbaldehyde: Different oxidation state at position 4.
Uniqueness
1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to the presence of methyl groups at positions 1 and 6, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s ability to interact with specific molecular targets, potentially leading to unique biological effects .
Properties
IUPAC Name |
1,6-dimethyl-2-oxoquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-11-9(5-8)6-10(7-14)12(15)13(11)2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPNHTKDHVUBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556558 |
Source
|
Record name | 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118672-67-6 |
Source
|
Record name | 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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